molecular formula C10H15N3OS B7898051 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol

Cat. No.: B7898051
M. Wt: 225.31 g/mol
InChI Key: SLBBASDZEITYGG-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidin-4-ol moiety attached to a 2-methylsulfanyl-pyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Piperidin-4-ol Moiety: The final step involves the coupling of the pyrimidine derivative with piperidin-4-ol under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Catalytic hydrogenation using palladium on carbon.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydropyrimidine Derivatives: From reduction reactions.

    Substituted Pyrimidine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Modulation: By acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol
  • 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ol
  • 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-amine

Uniqueness

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is unique due to its specific combination of a piperidin-4-ol moiety with a 2-methylsulfanyl-pyrimidin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol, identified by its CAS number 1261235-49-7, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological evaluations, and relevant case studies to highlight its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. The specific synthetic routes can vary, but they often employ standard organic chemistry techniques such as nucleophilic substitutions and cyclization reactions to achieve the desired structure.

Anticancer Properties

Recent studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives containing pyrimidine structures have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .

CompoundCell LineIC50 (μM)
1MDA-MB-2312.43
2HepG24.98
3LLC-PK1 (non-cancer)>20

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule assembly, leading to apoptosis in cancer cells. For example, certain derivatives have been shown to enhance caspase-3 activity significantly, which is a critical marker for apoptosis induction .

Antioxidant Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antioxidant activities. A study evaluated several pyrimidine derivatives for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that some derivatives exhibited high antioxidant activity (71–82%), suggesting their potential use in preventing oxidative stress-related diseases .

Case Studies

  • Study on Antitumor Activity : A specific case involved testing a series of pyrimidine derivatives that included the target compound. These studies highlighted its ability to inhibit tumor growth in vivo, showcasing its therapeutic potential beyond in vitro evaluations .
  • Molecular Modeling Studies : Computational approaches have been employed to predict the binding affinities of similar compounds to various protein targets involved in cancer progression. These studies aid in understanding how structural modifications can enhance biological activity and specificity .

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-15-10-11-5-2-9(12-10)13-6-3-8(14)4-7-13/h2,5,8,14H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBBASDZEITYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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